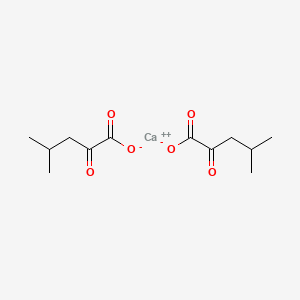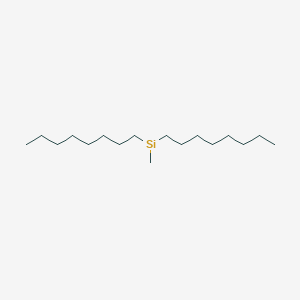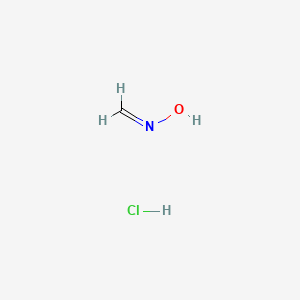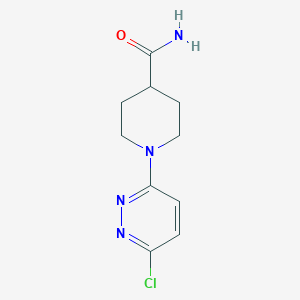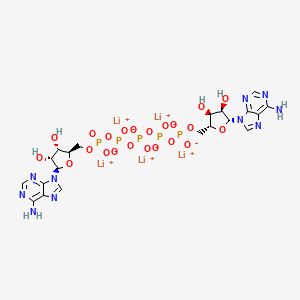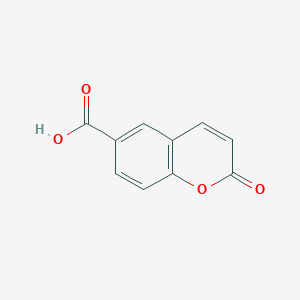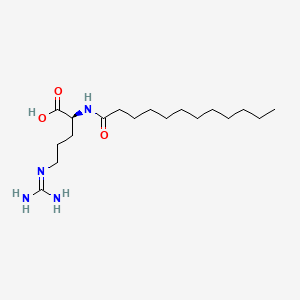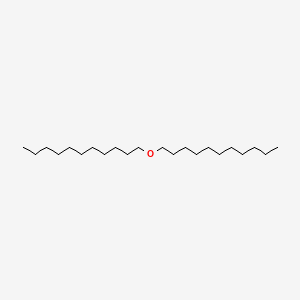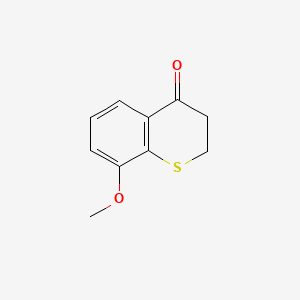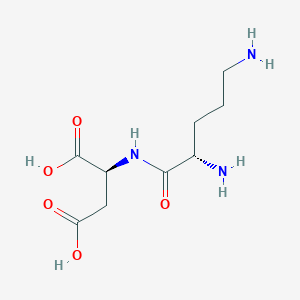
L-Asparaginsäure, N-L-ornithyl-
Übersicht
Beschreibung
“L-Aspartic acid, N-L-ornithyl-” is a compound that combines the amino acids L-aspartic acid and L-ornithine . L-Aspartic acid is a non-essential amino acid that is involved in the energy cycle of the body . L-Ornithine, on the other hand, is a non-proteinogenic α-amino acid that plays a role in the urea cycle . The compound is primarily used in the management of hepatic encephalopathy .
Synthesis Analysis
L-Aspartic acid can be industrially manufactured using an enzymatic process with the aspartase enzyme . A biocatalytic enantioselective hydroamination process has been reported for the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .
Chemical Reactions Analysis
L-Aspartic acid is involved in nitrogen metabolism via its inter-conversion to oxaloacetate . L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea .
Wissenschaftliche Forschungsanwendungen
Industrielle Verwendung
L-Asparaginsäure findet breite Anwendung in der Lebensmittel-, Getränke-, Pharma-, Kosmetik- und Landwirtschaftsindustrie . Sie wird als Nahrungsergänzungsmittel sowohl in funktionellen Lebensmitteln als auch in Getränken verwendet . Ihre wichtigste Verwendung ist in Kombination mit der Aminosäure Phenylalanin, die zusammen Aspartam bilden, einen künstlichen Süßstoff .
Gesundheits- und klinische Anwendung
L-Asparaginsäure wird zur Stärkung der Immunfunktion und als natürlicher Kampfmittel gegen Depressionen eingesetzt . Ihre Fähigkeit, die Energieproduktion, die Ermüdungsresistenz, die RNA- und DNA-Synthese sowie die Entgiftung der Leber zu unterstützen, verleiht ihr eine breite klinische Anwendung .
Pharmazeutische Herstellung
L-Asparaginsäure wird als Zwischenprodukt bei der Herstellung von Pharmazeutika und organischen Chemikalien verwendet und dient als Bausteinmolekül für pharmazeutische Wirkstoffe .
Kosmetische Anwendungen
Derivate von L-Asparaginsäure, wie z. B. Acetylasparaginsäure, werden als Wirkstoffe in Anti-Aging-Kosmetika eingesetzt, die auf Falten, Hautstraffung und Festigkeitsverlust abzielen .
Biosynthese
L-Asparaginsäure wird durch gentechnisch veränderte Escherichia-coli-Stämme biosynthetisiert . Der Prozess beinhaltet die Verwendung von Maisplasma, einem industriellen Nebenprodukt, als Hauptkulturmedium .
Stoffwechselprozesse
L-Asparaginsäure ist an verschiedenen Stoffwechselprozessen beteiligt. Sie wird bei der Protein- und Nukleotidsynthese, der Glukoneogenese, dem Harnstoff- und Purin-Nukleotid-Zyklus sowie der Neurotransmission verwendet . Sie hält auch die NADH-Lieferung an Mitochondrien und das Redoxgleichgewicht über den Malat-Aspartat-Shuttle aufrecht .
Wirkmechanismus
Target of Action
The primary targets of L-Aspartic acid, N-L-ornithyl-, also known as L-Ornithine-L-aspartate (LOLA), are the liver, kidney, and muscle . These organs play a significant role in the urea cycle, which is crucial for the metabolism of L-Aspartic acid, N-L-ornithyl- .
Mode of Action
L-Aspartic acid, N-L-ornithyl- interacts with its targets primarily through the urea cycle . Both L-ornithine and L-aspartate, the constituent amino acids of L-Aspartic acid, N-L-ornithyl-, enter the urea cycle and help to produce glutamine and urea, thereby reducing the levels of ambient ammonia .
Biochemical Pathways
L-Aspartic acid, N-L-ornithyl- affects the urea cycle and the glutamine synthetic pathway . These pathways are essential for the detoxification of ammonia, a byproduct of protein metabolism. L-Aspartic acid, N-L-ornithyl- helps to convert ammonia into less toxic substances like urea and glutamine, which can be safely excreted from the body .
Pharmacokinetics
The pharmacokinetics of L-Aspartic acid, N-L-ornithyl- involves its absorption, distribution, metabolism, and excretion (ADME). L-Aspartic acid, N-L-ornithyl- is readily absorbed and metabolized. Its impact on healthy brain energy metabolism is minimal due to systemic clearance and the blood-brain barrier .
Result of Action
The primary result of the action of L-Aspartic acid, N-L-ornithyl- is the reduction of circulating ammonia levels . This leads to improvements in mental state in patients with hepatic encephalopathy, a condition characterized by confusion and altered level of consciousness due to liver failure .
Action Environment
The action, efficacy, and stability of L-Aspartic acid, N-L-ornithyl- can be influenced by various environmental factors. For instance, the presence of other amino acids and the pH of the environment can affect the dissociation of L-Aspartic acid, N-L-ornithyl- into its constituent amino acids . Furthermore, the effectiveness of L-Aspartic acid, N-L-ornithyl- can be affected by the overall health status of the liver, kidney, and muscle .
Zukünftige Richtungen
The use of L-Aspartic acid and its derivatives has been growing in recent years due to its wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . Future research could focus on optimizing the synthesis process and exploring new applications for this compound .
Biochemische Analyse
Biochemical Properties
“L-Aspartic acid, N-L-ornithyl-” is involved in numerous biochemical reactions. Aspartic acid, one of the components of this compound, is a non-essential amino acid discovered by hydrolysis of asparagine . It exists in two isoforms: L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp), with L-Asp being the main form . L-Asp is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate .
Cellular Effects
The effects of “L-Aspartic acid, N-L-ornithyl-” on cells are diverse and significant. L-Asp, for instance, is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also maintains NADH delivery to mitochondria and redox balance .
Molecular Mechanism
“L-Aspartic acid, N-L-ornithyl-” exerts its effects at the molecular level through various mechanisms. For example, L-Asp is transformed to oxaloacetate, which can enter the Kreb’s cycle . It also plays a role in the biosynthesis of the aspartic family of amino acids .
Metabolic Pathways
“L-Aspartic acid, N-L-ornithyl-” is involved in several metabolic pathways. L-Asp, for instance, is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It can also be converted to asparagine .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOLRAYANGZVFU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426790 | |
| Record name | L-Aspartic acid, N-L-ornithyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7327-72-2 | |
| Record name | L-Aspartic acid, N-L-ornithyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



